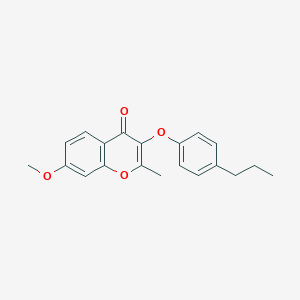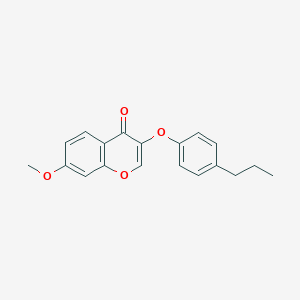
N-(benzylideneamino)morpholine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzylidene-4-morpholinecarbothiohydrazide: is an organic compound with the molecular formula C₁₂H₁₅N₃OS It is a derivative of morpholine and is characterized by the presence of a benzylidene group attached to the nitrogen atom of the morpholine ring and a thiohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzylidene-4-morpholinecarbothiohydrazide typically involves the condensation reaction between 4-morpholinecarbothiohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the carbonyl group of benzaldehyde and the amino group of 4-morpholinecarbothiohydrazide.
Industrial Production Methods: While specific industrial production methods for N’-benzylidene-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N’-benzylidene-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the benzylidene group.
Aplicaciones Científicas De Investigación
N’-benzylidene-4-morpholinecarbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or polymer additives.
Mecanismo De Acción
The mechanism of action of N’-benzylidene-4-morpholinecarbothiohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The benzylidene group may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N’-benzylidene-4-morpholinecarbothiohydrazide can be compared with other similar compounds, such as:
N’-benzylidene-4-morpholinecarbohydrazide: Similar structure but lacks the thio group.
N’-benzylidene-4-piperidinecarbothiohydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-benzylidene-4-morpholinecarbothiosemicarbazide: Similar structure but with a semicarbazide group instead of a thiohydrazide group.
The uniqueness of N’-benzylidene-4-morpholinecarbothiohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15N3OS |
|---|---|
Peso molecular |
249.33g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H15N3OS/c17-12(15-6-8-16-9-7-15)14-13-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,17)/b13-10+ |
Clave InChI |
JTDXEDKSUCAFEG-JLHYYAGUSA-N |
SMILES isomérico |
C1COCCN1C(=S)N/N=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B380506.png)
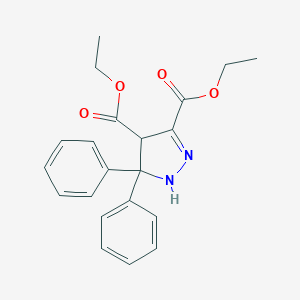

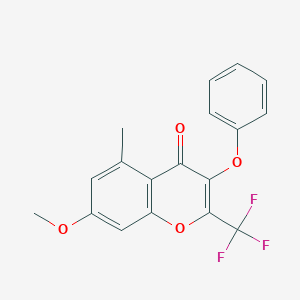
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B380513.png)
![2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B380516.png)
![ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B380517.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380518.png)
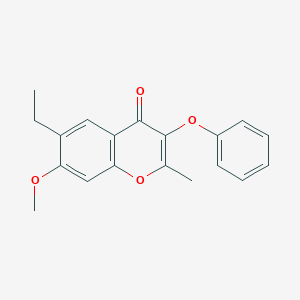
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B380520.png)
![2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(naphthalen-2-yl)acetamide](/img/structure/B380521.png)
